1-Butanesulfonamide, N-cyclohexyl-
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Overview
Description
1-Butanesulfonamide, N-cyclohexyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a butanesulfonamide group attached to a cyclohexyl ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanesulfonamide, N-cyclohexyl- can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of 1-Butanesulfonamide, N-cyclohexyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Butanesulfonamide, N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-Butanesulfonamide, N-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Butanesulfonamide, N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Cyclohexylamine: Shares the cyclohexyl group but lacks the sulfonamide functionality.
Butanesulfonamide: Contains the sulfonamide group but lacks the cyclohexyl ring.
N-Cyclohexylsulfonamide: Similar structure but with variations in the alkyl chain length.
Uniqueness: 1-Butanesulfonamide, N-cyclohexyl- is unique due to the combination of the cyclohexyl ring and the butanesulfonamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
64910-63-0 |
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Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-cyclohexylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H21NO2S/c1-2-3-9-14(12,13)11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3 |
InChI Key |
MBMOGJGVYAHBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
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